molecular formula C18H22N2OS B14219148 2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- CAS No. 749266-71-5

2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-

Cat. No.: B14219148
CAS No.: 749266-71-5
M. Wt: 314.4 g/mol
InChI Key: YKTALAPOTHVSKA-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- is a complex organic compound that features a thiophene ring, a carboxamide group, and a pyrrolidinyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method includes the use of the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant synthetic route .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, reduced amides, and oxidized carboxylic acids .

Scientific Research Applications

2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring, carboxamide group, and pyrrolidinyl-substituted phenyl group makes it a versatile compound for various applications .

Properties

CAS No.

749266-71-5

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2OS/c1-12-11-13(2)17(20-8-4-5-9-20)14(3)16(12)19-18(21)15-7-6-10-22-15/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,21)

InChI Key

YKTALAPOTHVSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C2=CC=CS2)C)N3CCCC3)C

Origin of Product

United States

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